

The Discovery and Synthesis of GSK-7975A: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK-7975A

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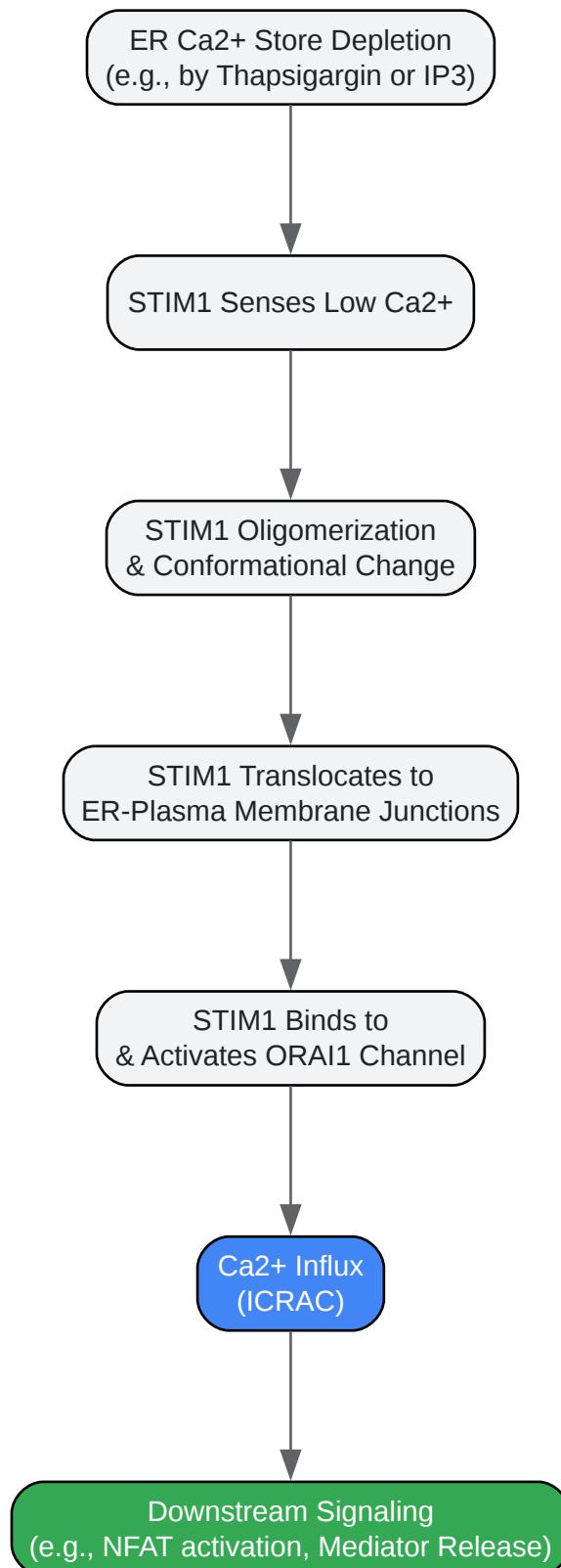
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **GSK-7975A**, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. It details the compound's mechanism of action, key biological data, experimental protocols for its characterization, and its chemical synthesis.

Discovery and Mechanism of Action

GSK-7975A is a small molecule inhibitor developed by GlaxoSmithKline belonging to the N-pyrazole carboxamide chemical series.^[1] It was identified as a potent, orally available blocker of CRAC channels, which are critical mediators of store-operated calcium entry (SOCE) in numerous cell types.^[2] CRAC channels are composed of ORAI protein subunits (ORAI1, ORAI2, and ORAI3) that form the channel pore in the plasma membrane and stromal interaction molecule (STIM) proteins that act as calcium sensors in the endoplasmic reticulum (ER).^{[3][4]}

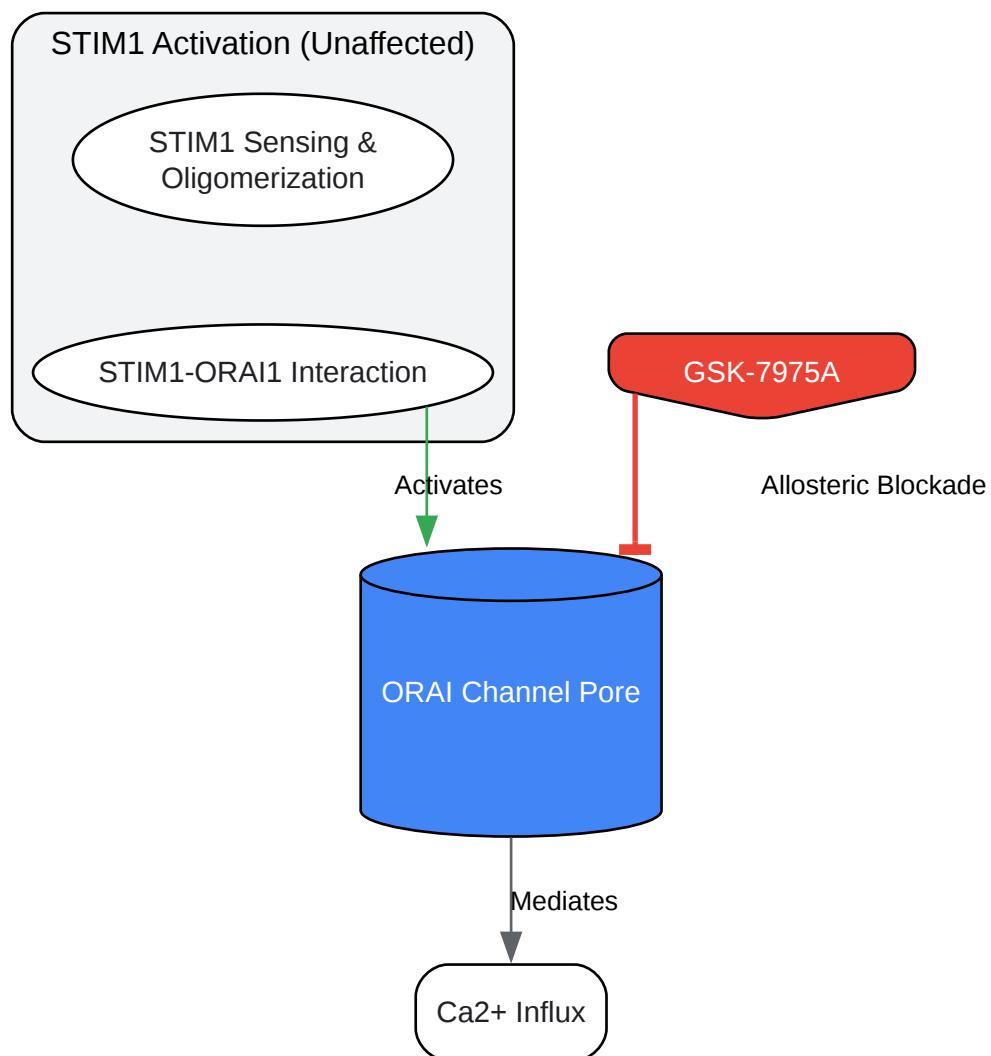
The activation of CRAC channels is a fundamental signaling process initiated by the depletion of calcium from the ER. This process is crucial for replenishing cellular calcium stores and activating downstream signaling pathways involved in gene expression, cell proliferation, and immune responses.



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Figure 1: The CRAC Channel Activation Pathway.

GSK-7975A exerts its inhibitory effect by acting directly on the ORAI channel pore. Crucially, it functions downstream of the initial activation steps.[5][6] FRET microscopy studies have confirmed that **GSK-7975A** does not interfere with STIM1 oligomerization or the subsequent interaction between STIM1 and ORAI1.[1][5][7] Instead, it is proposed to be an allosteric blocker whose action is dependent on the geometry of the ORAI pore's selectivity filter.[1][5] This is evidenced by the observation that the ORAI1 E106D pore mutant exhibits significantly reduced sensitivity to the compound.[5]



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Figure 2: Mechanism of **GSK-7975A** Inhibition.

Quantitative Biological Data

The inhibitory activity of **GSK-7975A** has been quantified across various experimental systems. The compound demonstrates similar potency against ORAI1 and ORAI3-mediated currents and effectively blocks native CRAC channels in cell lines like RBL mast cells.

Table 1: Inhibitory Potency (IC₅₀) of **GSK-7975A**

Target/Assay	Cell Type	IC ₅₀ Value	Reference
ORAI1-mediated current	HEK293	~4.1 μM	[5]
ORAI3-mediated current	HEK293	~3.8 μM	[5]
Thapsigargin-induced Ca ²⁺ entry	RBL-2H3	~0.8 μM	[5]

| 2-APB activated ORAI3 current | HEK293 | ~50 μM (for 50% inhibition) | [5] |

Table 2: Ion Channel Selectivity Profile

Channel	Effect	Concentration	Reference
L-type (CaV1.2) Ca ²⁺ channels	Slight inhibition	Up to 10 μM	[5]

| TRPV6 channels | Potent block | Not specified | [6][7][8] |

Table 3: Cellular Functional Effects

Cellular Response	System	Inhibition	Concentration	Reference
Release of histamine, LTC4, cytokines	Human Lung Mast Cells	Up to 50%	3 μM	[2]

| Toxin-induced ORAI1 activation | Pancreatic Acinar Cells | >90% | Not specified |[\[2\]](#) |

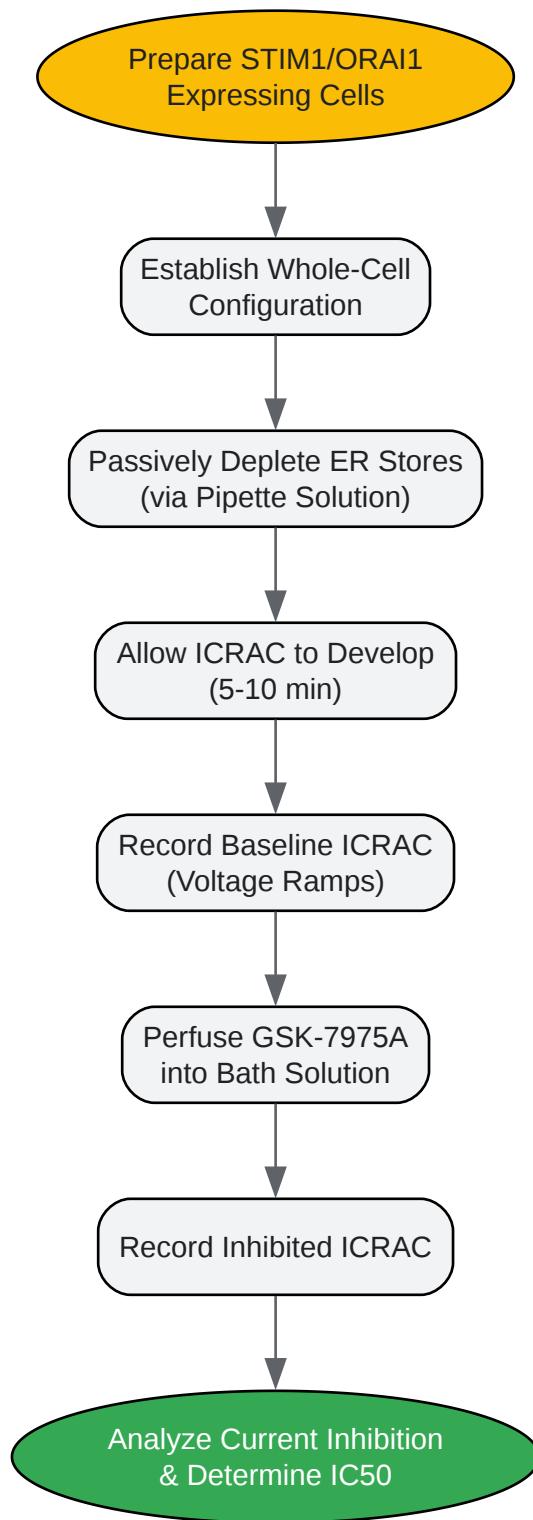
Key Experimental Protocols

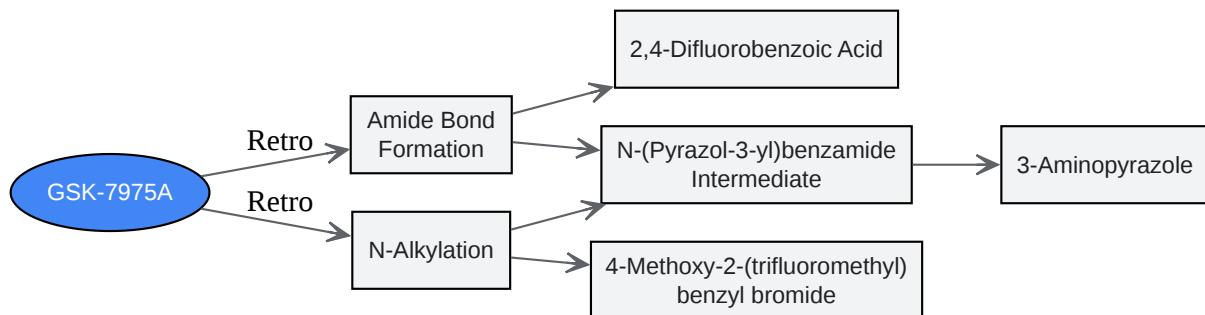
Electrophysiological Measurement of I-CRAC

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring CRAC channel currents (I-CRAC).

Methodology:

- Cell Preparation: HEK293 cells co-expressing STIM1 and ORAI1 (or ORAI3) are used.
- Pipette Solution: The internal pipette solution contains a Ca^{2+} chelator (e.g., BAPTA) to passively deplete ER stores upon achieving the whole-cell configuration.
- Bath Solution: The standard extracellular solution contains divalent cations like Ca^{2+} .
- Recording:
 - A whole-cell patch is established.
 - The current is allowed to develop over several minutes as the internal solution diffuses and stores deplete.
 - Currents are recorded in response to voltage ramps (e.g., -100 mV to +100 mV over 150 ms) applied every 2 seconds.[\[1\]](#)
- Drug Application: Once a stable I-CRAC is established, **GSK-7975A** is perfused into the bath solution to measure the rate and extent of inhibition.
- Data Analysis: The inward current at negative potentials (e.g., -74 mV) is analyzed to determine the percentage of inhibition and calculate IC_{50} values.[\[5\]](#)



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- To cite this document: BenchChem. [The Discovery and Synthesis of GSK-7975A: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15615724#discovery-and-chemical-synthesis-of-gsk-7975a>

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